5-ethyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide
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Overview
Description
5-ethyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide is a complex organic compound that features a thiophene ring, a sulfonamide group, and a tetrazole moiety
Mechanism of Action
Target of Action
The primary targets of the compound “5-ethyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide” are currently unknown. The compound is a derivative of tetrazole, which is known to have diverse biological applications . Tetrazoles act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . They are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes .
Mode of Action
The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions . This suggests that the compound may interact with its targets through electrostatic interactions.
Biochemical Pathways
Tetrazoles have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . This suggests that the compound may affect multiple biochemical pathways.
Pharmacokinetics
The lipid solubility of tetrazoles suggests that they may have good bioavailability .
Result of Action
Given the wide range of biological activities of tetrazoles, it is likely that the compound has multiple effects at the molecular and cellular level .
Action Environment
The action of this compound may be influenced by various environmental factors. For example, the pH of the environment may affect the ionization state of the compound, which in turn may influence its interaction with its targets. The lipid solubility of tetrazoles suggests that they may be able to penetrate cell membranes more easily in lipid-rich environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using a [3+2] cycloaddition reaction between an azide and a nitrile.
Attachment of the Tetrazole to the Thiophene Ring: This step involves the nucleophilic substitution of a halogenated thiophene with the tetrazole derivative.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the thiophene derivative with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
5-ethyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs due to its potential biological activities.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics and photovoltaics.
Biological Research: It can be used as a probe to study various biological processes due to its ability to interact with specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-ethyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide is unique due to the combination of its thiophene, sulfonamide, and tetrazole moieties. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications .
Properties
IUPAC Name |
5-ethyl-N-[(1-phenyltetrazol-5-yl)methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2S2/c1-2-12-8-9-14(22-12)23(20,21)15-10-13-16-17-18-19(13)11-6-4-3-5-7-11/h3-9,15H,2,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJWOGUCWXAKPRY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCC2=NN=NN2C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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